

Application Note: Structural Elucidation of Hypoglycin B using 1D and 2D NMR Spectroscopy

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Compound of Interest

Compound Name: *Hypoglycin B*

Cat. No.: *B1606432*

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Introduction

Hypoglycin B, a dipeptide of glutamic acid and hypoglycin A, is a naturally occurring toxic compound found predominantly in the seeds of the unripe ackee fruit (*Blighia sapida*)[1][2]. Ingestion of unripe ackee can lead to Jamaican Vomiting Sickness, a serious condition characterized by hypoglycemia and severe vomiting[1]. The toxicity is primarily attributed to hypoglycin A and its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which disrupts fatty acid metabolism[1]. Understanding the precise structure of related compounds like **Hypoglycin B** is crucial for toxicology studies, the development of potential therapeutics, and for ensuring food safety.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of natural products[3]. One-dimensional (1D) NMR techniques such as ^1H and ^{13}C NMR provide fundamental information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.

A key structural feature of **Hypoglycin B**, as revealed by NMR spectroscopy, is that it exists as a pair of diastereomers. While the ^1H NMR signals of these diastereomers are largely indistinguishable, the ^{13}C NMR spectrum shows distinct signals for each, allowing for their individual characterization[4][5]. This application note provides a detailed protocol for the structural elucidation of **Hypoglycin B** using a combination of 1D and 2D NMR techniques.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Hypoglycin B**. The data is compiled from published literature and spectral databases.

Table 1: ^1H NMR Chemical Shifts (δ) for **Hypoglycin B**

Proton	Chemical Shift (ppm)	Multiplicity
H-2	4.28	m
H-2'	3.80	m
H-7a	5.36	s
H-7b	5.40	s

Data sourced from SciELO.

Table 2: ^{13}C NMR Chemical Shifts (δ) for the Major Diastereomer of **Hypoglycin B**

Carbon	Chemical Shift (ppm)
1	172.0
2	53.0
3	33.0
4	25.0
5	135.0
6	106.0
1'	175.0
2'	54.0
3'	28.0
4'	31.0
5'	178.0

Data sourced from SpectraBase.

Experimental Protocols

Sample Preparation

- Isolation of **Hypoglycin B**: **Hypoglycin B** is typically isolated from the seeds of unripe *Blighia sapida* fruit using a combination of extraction and chromatographic techniques. A common method involves initial extraction with an aqueous solvent, followed by ion-exchange chromatography to separate the amino acid derivatives.
- NMR Sample Preparation:
 - Dissolve 5-10 mg of purified **Hypoglycin B** in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- 1D ¹H NMR:
 - Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.
 - Typical parameters: 32 scans, 2-second relaxation delay, 16K data points.
- 1D ¹³C NMR:
 - Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon signals.
 - Typical parameters: 2048 scans, 2-second relaxation delay, 32K data points.
- DEPT-135:
 - Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will give positive signals, while CH₂ will give negative signals).
- 2D ¹H-¹H COSY:
 - Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks, revealing adjacent protons.
 - Typical parameters: 256 increments in the indirect dimension, 8 scans per increment.
- 2D ¹H-¹³C HSQC:

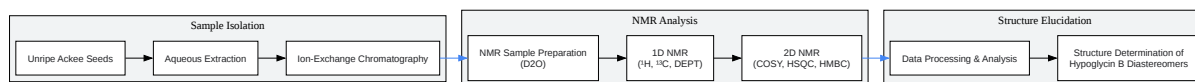
- Acquire an HSQC spectrum to determine one-bond correlations between protons and their directly attached carbons.
- Typical parameters: 256 increments in the indirect dimension, 16 scans per increment.
- 2D ^1H - ^{13}C HMBC:
 - Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
 - Typical parameters: 256 increments in the indirect dimension, 32 scans per increment.

Data Processing and Analysis

- Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) before Fourier transformation to improve the signal-to-noise ratio and resolution.
- Phase and baseline correct all spectra.
- Reference the spectra to the internal standard.
- Integrate the ^1H NMR signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.
- Correlate the signals in the 2D spectra to build up the molecular structure of **Hypoglycin B**, assigning all ^1H and ^{13}C chemical shifts.

Mandatory Visualization

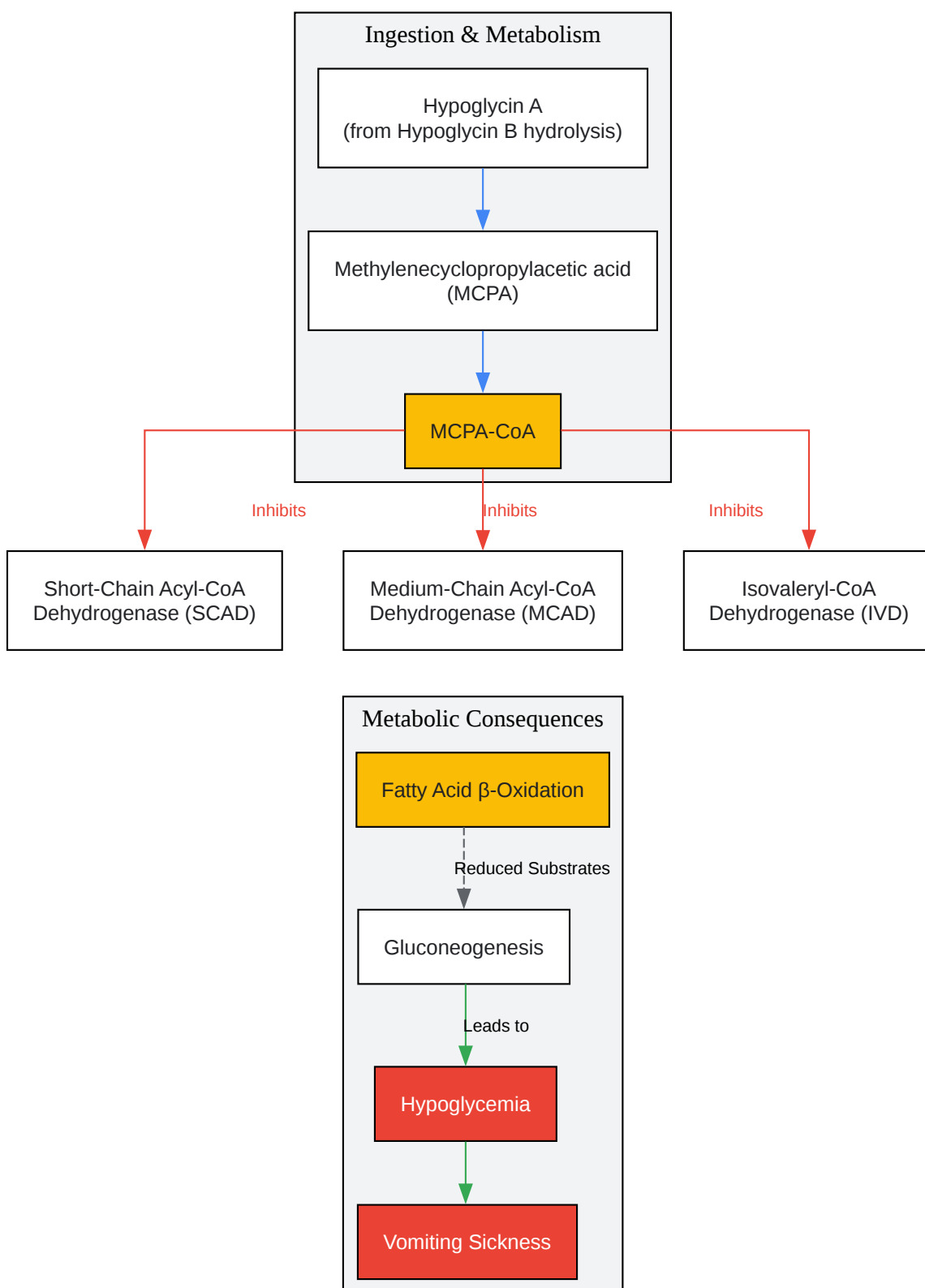
Experimental Workflow



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Caption: Experimental workflow for the structural elucidation of **Hypoglycin B**.

Signaling Pathway of Hypoglycin Toxicity



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Caption: Simplified signaling pathway of Hypoglycin toxicity.

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